molecular formula C7H5N3O2S B13126707 2-Thioxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-5-carboxylic acid

2-Thioxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-5-carboxylic acid

Cat. No.: B13126707
M. Wt: 195.20 g/mol
InChI Key: VTWCFKLUXDSSQI-UHFFFAOYSA-N
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Description

2-Thioxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-5-carboxylic acid is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both imidazole and pyridine rings in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thioxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-diaminopyridine with carbon disulfide under basic conditions to form the imidazo[4,5-b]pyridine core. The reaction is usually carried out in the presence of a base such as potassium hydroxide or sodium hydroxide, and the reaction mixture is heated to facilitate cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Thioxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Thioxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Thioxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-b]pyridine: A closely related compound with similar structural features but lacking the thioxo group.

    2-Thioxo-1,2,3,4-tetrahydropyrimidine: Another thioxo-containing heterocycle with different biological activities.

    Thiazole derivatives: Compounds with a thioxo group and a different heterocyclic core.

Uniqueness

2-Thioxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-5-carboxylic acid is unique due to the combination of its imidazo[4,5-b]pyridine core and the thioxo group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H5N3O2S

Molecular Weight

195.20 g/mol

IUPAC Name

2-sulfanylidene-1,3-dihydroimidazo[4,5-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C7H5N3O2S/c11-6(12)4-2-1-3-5(8-4)10-7(13)9-3/h1-2H,(H,11,12)(H2,8,9,10,13)

InChI Key

VTWCFKLUXDSSQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1NC(=S)N2)C(=O)O

Origin of Product

United States

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